
N-Isopropyl-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Isopropyl-2-methoxyaniline is an organic compound with the molecular formula C10H15NO It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by an isopropyl group and the hydrogen atom on the benzene ring is replaced by a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Isopropyl-2-methoxyaniline can be synthesized through several methods. One common approach involves the alkylation of 2-methoxyaniline with isopropyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-methoxyaniline and isopropyl halide (e.g., isopropyl bromide).
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 2-methoxyaniline is dissolved in a suitable solvent (e.g., ethanol or acetone), and the isopropyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Isolation: The product is isolated by extraction with an organic solvent, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes can be employed to facilitate the reaction under milder conditions and improve selectivity .
Análisis De Reacciones Químicas
Types of Reactions
N-Isopropyl-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
N-Isopropyl-2-methoxyaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Isopropyl-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyaniline (o-Anisidine): Similar structure but lacks the isopropyl group.
4-Methoxyaniline (p-Anisidine): Similar structure but with the methoxy group in the para position.
N-Methyl-2-methoxyaniline: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
N-Isopropyl-2-methoxyaniline is unique due to the presence of both the isopropyl and methoxy groups, which confer distinct chemical and physical properties.
Propiedades
IUPAC Name |
2-methoxy-N-propan-2-ylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQXGJMHCGBRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2715240.png)
![[(2R,3R)-2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2715241.png)

![N-(4-fluorophenyl)-2-({9-[(3-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B2715244.png)
![6-[(4-Chlorobenzyl)thio]-3-ethyl-1,2,3,4-tetrahydro-1,3,5-triazine hydrochloride](/img/structure/B2715245.png)
![N-(4-butylphenyl)-2-cyano-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2715246.png)
![2-[5-(Trifluoromethyl)oxolan-2-yl]propan-1-amine](/img/structure/B2715247.png)

![3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2715250.png)


